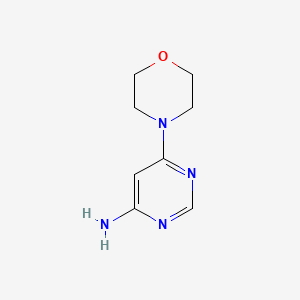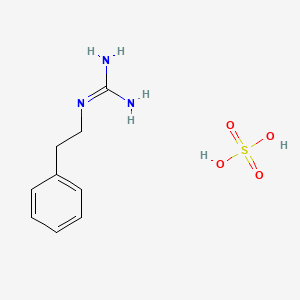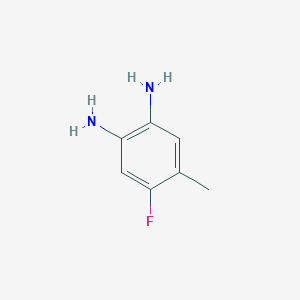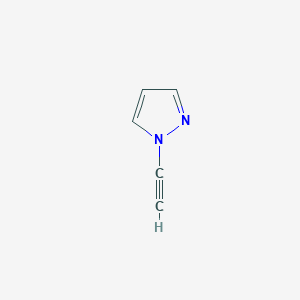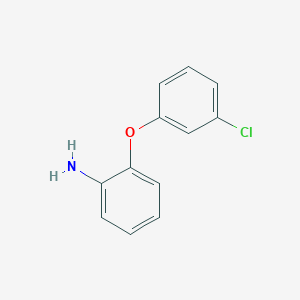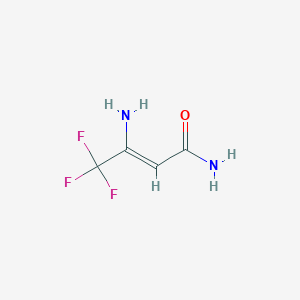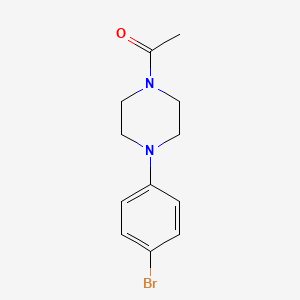
1-(4-(4-溴苯基)哌嗪-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of aryl piperazines, which are known for their diverse pharmacological properties. Aryl piperazines are often explored for their potential as therapeutic agents, particularly in the realm of central nervous system disorders such as schizophrenia and depression .
Synthesis Analysis
The synthesis of related aryl piperazine derivatives has been reported in various studies. For instance, a compound with a similar structure, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was synthesized using a microwave-assisted click chemistry approach, which is known for its efficiency and eco-friendliness . Another study reported the synthesis of 1,4-bis(3'-bromopropionyl)piperazine-2,3-14C, which involved a Schotten-Bauman reaction, a method that could potentially be adapted for the synthesis of 1-(4-(4-Bromophenyl)piperazin-1-yl)ethanone .
Molecular Structure Analysis
The molecular structure of aryl piperazine derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and MS, as well as X-ray diffraction analysis . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis
Aryl piperazines can undergo various chemical reactions, including cyclocondensation and reactions with different reagents to form new compounds. For example, the synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involved the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine . Such reactions are crucial for the modification of the core piperazine structure to yield derivatives with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of aryl piperazine derivatives, such as thermal stability, can be analyzed using techniques like TGA and DSC. The crystal structure and intermolecular interactions can be studied using X-ray diffraction and Hirshfeld surface analysis . These properties are important for understanding the compound's behavior in different environments and for its formulation into dosage forms.
Relevant Case Studies
Several studies have evaluated the pharmacological potential of aryl piperazine derivatives. For instance, a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones were synthesized and evaluated for their antipsychotic activity. Some of these compounds showed promising profiles with significant anti-dopaminergic and anti-serotonergic activity, which could be relevant for the development of new antipsychotic drugs . Molecular docking studies and QSAR analysis further supported the observed pharmacological effects and provided insights into the interaction of these compounds with biological targets such as the human dopamine D2 receptor .
科学研究应用
Application 1: Organic Chemistry
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: The compound “1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone” is used as an intermediate in the synthesis of several novel organic compounds .
- Methods of Application or Experimental Procedures: The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results or Outcomes: The novel compound is obtained in good yield via a three-step protocol .
Application 2: Pharmacology
- Specific Scientific Field: Pharmacology .
- Summary of the Application: Piperazine, a common structural motif found in “1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone”, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
- Methods of Application or Experimental Procedures: The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
- Results or Outcomes: The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Application 3: Antimicrobial Activity
- Specific Scientific Field: Pharmacology .
- Summary of the Application: Piperazine derivatives, such as “1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone”, possess a wide spectrum of biological activities including antimicrobial activity .
- Methods of Application or Experimental Procedures: The antimicrobial activity of these compounds is typically evaluated using standard microbiological techniques .
- Results or Outcomes: These compounds have shown promising results in inhibiting the growth of various types of bacteria and fungi .
Application 4: Antitumor Activity
- Specific Scientific Field: Oncology .
- Summary of the Application: Phenyl piperazine scaffolds, such as “1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone”, are reported to be used for inhibiting tumor metastasis in cancers like liver cancer, mammary cancer, ovary cancer, gastric cancer, colon cancer, lung cancer or melanoma .
- Methods of Application or Experimental Procedures: The antitumor activity of these compounds is typically evaluated using in vitro and in vivo cancer models .
- Results or Outcomes: These compounds have shown promising results in inhibiting tumor growth and metastasis .
Application 5: Synthesis of Novel Organic Compounds
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: The compound “1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone” is used as an intermediate in the synthesis of several novel organic compounds .
- Methods of Application or Experimental Procedures: The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
- Results or Outcomes: The novel compound is obtained in good yield via a three-step protocol .
安全和危害
While specific safety and hazard information for “1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone” is not available, compounds with similar structures have been associated with certain hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
属性
IUPAC Name |
1-[4-(4-bromophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWHREPVSZJEPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550498 |
Source


|
| Record name | 1-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Bromophenyl)piperazin-1-YL)ethanone | |
CAS RN |
678996-43-5 |
Source


|
| Record name | 1-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1339622.png)
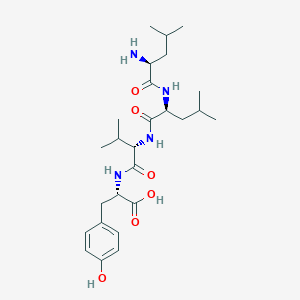
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B1339629.png)
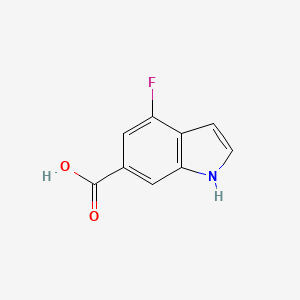
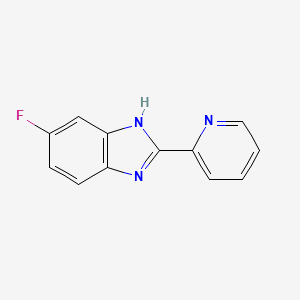
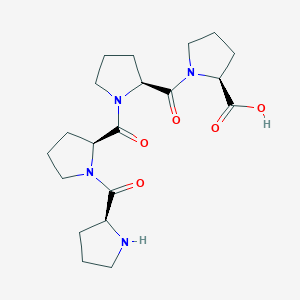
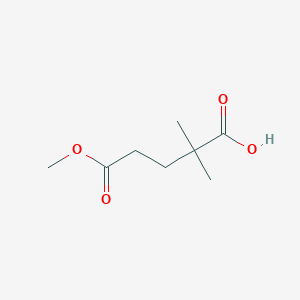
![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)
